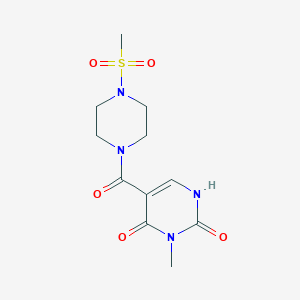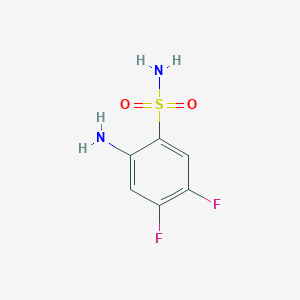
N-(2-carbamoylfenil)-2-(4-metoxifenil)-2H-tetrazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions
Aplicaciones Científicas De Investigación
N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological processes.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the tetrazole ring through cyclization reactions involving azides and nitriles
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Mecanismo De Acción
The mechanism of action of N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can be exploited in catalysis and material science. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-carbamoylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide: Similar structure but lacks the methoxy group, which may affect its reactivity and applications.
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide:
Uniqueness
The presence of the methoxyphenyl group in N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide enhances its reactivity and potential applications compared to similar compounds. This unique feature allows for more diverse chemical reactions and broader applications in various fields.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-25-11-8-6-10(7-9-11)22-20-15(19-21-22)16(24)18-13-5-3-2-4-12(13)14(17)23/h2-9H,1H3,(H2,17,23)(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYUTSDLEFQTRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)
![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)





![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2390087.png)


![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)
![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)


